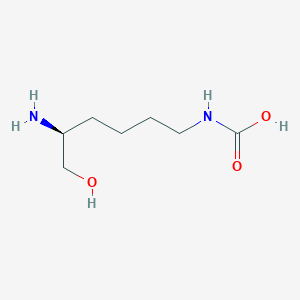
(5r)-5-Amino-6-Hydroxyhexylcarbamic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of (5r)-5-Amino-6-Hydroxyhexylcarbamic Acid involves synthetic routes that typically include the use of hydrolases in enantioselective protocols . These methods leverage the exquisite selectivity of enzymes to achieve the desired stereochemistry. Industrial production methods may involve the use of biocatalysts under environmentally friendly reaction conditions .
Chemical Reactions Analysis
(5r)-5-Amino-6-Hydroxyhexylcarbamic Acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(5r)-5-Amino-6-Hydroxyhexylcarbamic Acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential role in enzymatic reactions and metabolic pathways . In medicine, it is being investigated for its potential therapeutic effects . Additionally, it has applications in the industry as a precursor for the production of various chemicals .
Mechanism of Action
The mechanism of action of (5r)-5-Amino-6-Hydroxyhexylcarbamic Acid involves its interaction with specific molecular targets and pathways . It acts on enzymes such as parathion hydrolase and bifunctional protein FolC . These interactions lead to the modulation of enzymatic activity and subsequent biological effects .
Comparison with Similar Compounds
(5r)-5-Amino-6-Hydroxyhexylcarbamic Acid can be compared with other similar compounds, such as carbamic acids and 1,2-aminoalcohols . These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific stereochemistry and the presence of both amino and hydroxy functional groups .
Properties
Molecular Formula |
C7H16N2O3 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
[(5S)-5-amino-6-hydroxyhexyl]carbamic acid |
InChI |
InChI=1S/C7H16N2O3/c8-6(5-10)3-1-2-4-9-7(11)12/h6,9-10H,1-5,8H2,(H,11,12)/t6-/m0/s1 |
InChI Key |
XHKWPAAHPLALGC-LURJTMIESA-N |
Isomeric SMILES |
C(CCNC(=O)O)C[C@@H](CO)N |
Canonical SMILES |
C(CCNC(=O)O)CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


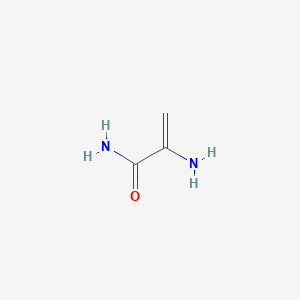
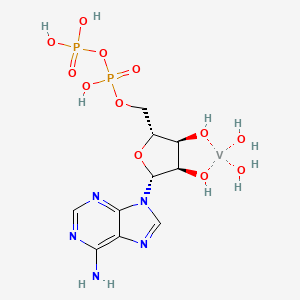
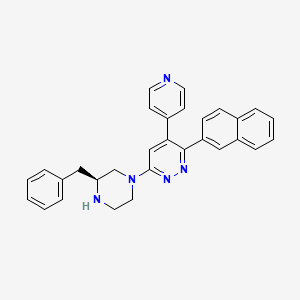
![5-[4-Tert-butylphenylsulfanyl]-2,4-quinazolinediamine](/img/structure/B10760723.png)
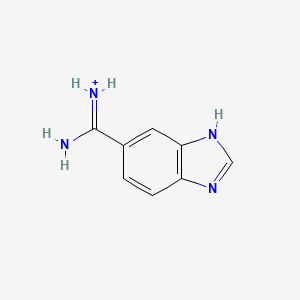
![3-{[(1R)-1-Benzyl-2-sulfanylethyl]amino}-3-oxopropanoic acid](/img/structure/B10760737.png)
![(2S)-2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid](/img/structure/B10760759.png)

![3-Hydroxymethyl-5-aziridinyl-1methyl-2-[1h-indole-4,7-dione]-propanol](/img/structure/B10760769.png)
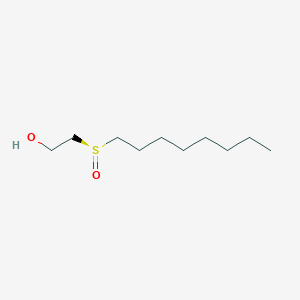
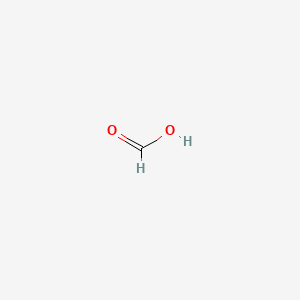
![2-Butyl-5,6-dihydro-1H-imidazo[4,5-D]pyridazine-4,7-dione](/img/structure/B10760784.png)
![4-(Aminosulfonyl)-N-[(4-fluorophenyl)methyl]-benzamide](/img/structure/B10760788.png)
![2,4-Diamino-6-[N-(2',5'-dimethoxybenzyl)-N-methylamino]quinazoline](/img/structure/B10760789.png)
